molecular formula C17H27BO4 B598722 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1204580-83-5

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B598722
CAS No.: 1204580-83-5
M. Wt: 306.209
InChI Key: XDXFPKREMSPIMA-UHFFFAOYSA-N
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Description

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-BMP, is a synthetic organoboron compound that has been studied extensively for its potential use in a variety of applications. It has a wide range of properties, including high solubility in organic solvents and low toxicity. 2-BMP has been studied for its ability to act as a catalyst for the synthesis of organic compounds, as well as for its potential use in drug delivery and in the production of polymers materials. In addition, 2-BMP has been studied for its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.

Scientific Research Applications

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied extensively for its potential use in a variety of scientific research applications. For example, it has been studied for its ability to act as a catalyst for the synthesis of organic compounds, as well as for its potential use in drug delivery and in the production of polymers materials. In addition, this compound has been studied for its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is believed to act as a Lewis acid, meaning that it has the ability to form a bond with an electron-rich species. This bond is formed through the transfer of an electron from the electron-rich species to the this compound molecule. This bond then allows the this compound molecule to interact with other molecules and catalyze the formation of new molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and to reduce the damage caused by Alzheimer’s disease. In addition, this compound has been studied for its ability to modulate the activity of certain enzymes and proteins, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments include its high solubility in organic solvents, low toxicity, and its ability to act as a catalyst for the synthesis of organic compounds. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable in aqueous solutions, which can make it difficult to use in certain experiments. In addition, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One potential direction is the use of this compound as a therapeutic agent for the treatment of diseases, such as cancer and Alzheimer’s disease. Another potential direction is the use of this compound as a catalyst for the synthesis of organic compounds. Additionally, this compound could be used as a drug delivery system, as well as for the production of polymers materials. Finally, this compound could be used to modulate the activity of certain enzymes and proteins, which could be beneficial in the treatment of certain diseases.

Synthesis Methods

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized by a process known as the Grignard reaction. This reaction involves the use of an organoboron compound and an alkyl halide. The Grignard reaction produces a carbonyl group and an alcohol group, which are then reacted with a base to form this compound. The Grignard reaction can be carried out in a variety of solvents, including ethanol, methanol, and ethylene glycol.

Properties

IUPAC Name

2-(2-butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO4/c1-7-8-12-20-14-11-9-10-13(19-6)15(14)18-21-16(2,3)17(4,5)22-18/h9-11H,7-8,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXFPKREMSPIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718753
Record name 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-83-5
Record name 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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